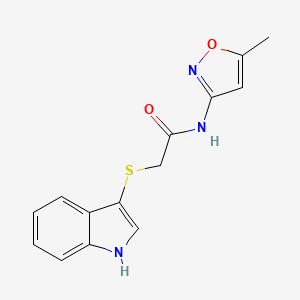

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-9-6-13(17-19-9)16-14(18)8-20-12-7-15-11-5-3-2-4-10(11)12/h2-7,15H,8H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRAQRCSOZRCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51090375 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This reaction is usually carried out under basic conditions.

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-haloketone with an amide or nitrile.

Coupling Reaction: Finally, the indole-sulfanyl derivative is coupled with the oxazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced to form the corresponding amine.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Biological Studies: The compound can be used as a probe to study biological processes involving indole and oxazole derivatives.

Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding sites. The oxazole ring may interact with other specific sites, leading to a combined effect that modulates biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Property Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

- Heterocyclic Variations: The 1,2-oxazole in the target compound is replaced with 1,3-oxazole in iCRT3, altering electronic properties and steric hindrance . Oxadiazole-thiol derivatives () replace the thioether linkage with a sulfur-containing oxadiazole, which may improve hydrogen-bonding capacity .

- Bulkier Groups: The cyclopentylethyl () and phenylethyl (iCRT3) groups increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Molecular Weight and logP :

- The parent compound N-(5-methyl-1,2-oxazol-3-yl)acetamide () has a logP of 0.82, while the target compound’s indole and sulfanyl groups likely raise its logP, favoring lipid bilayer penetration.

- iCRT3’s higher molecular weight (405.49 g/mol) may limit blood-brain barrier permeability compared to the target compound .

Biological Activity

Overview

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic compound characterized by its unique structure, which includes an indole ring, a sulfanyl group, and an oxazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

- IUPAC Name : 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

- Molecular Formula : C14H13N3O2S

- Molecular Weight : 273.34 g/mol

- InChI Key : UPRAQRCSOZRCSX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The indole component can mimic tryptophan, facilitating binding to tryptophan-binding sites, while the oxazole ring may engage with additional specific sites, modulating biological pathways effectively.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, compounds derived from similar structures demonstrated significant minimum inhibitory concentrations (MICs), indicating potent antibacterial properties .

Anticancer Properties

Research indicates that 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide exhibits anticancer activity. In vitro studies have reported preferential suppression of rapidly dividing cancer cell lines compared to normal fibroblasts. This suggests a selective cytotoxic effect that could be harnessed for therapeutic applications .

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Similar indole derivatives have been noted for their ability to inhibit the production of pro-inflammatory cytokines, suggesting that this compound could modulate inflammatory responses effectively .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1H-indol-3-yl)acetamide | Lacks oxazole ring | Limited bioactivity |

| N-(5-methyl-1,2-oxazol-3-yl)acetamide | Lacks indole ring | Reduced interaction potential |

| 2-(1H-indol-3-ylsulfanyl)acetamide | No oxazole ring | Less versatile in biological interactions |

The presence of both the indole and oxazole rings in 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide enhances its potential for diverse applications compared to its analogs.

Study on Antimicrobial Activity

A study focusing on the antimicrobial properties of similar indole derivatives found that compounds with structural similarities to 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide exhibited low MIC values against MRSA and other pathogens. The most effective compounds demonstrated MIC values as low as 0.98 μg/mL against MRSA .

Study on Anticancer Activity

In another research effort, a series of synthesized compounds were tested against various cancer cell lines. The results indicated that certain derivatives showed significant antiproliferative effects, particularly against A549 lung cancer cells. These findings suggest that modifications in the chemical structure can enhance anticancer efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, and how can side reactions be minimized?

Methodological Answer: The synthesis typically involves coupling an indole-3-thiol derivative with a bromoacetamide intermediate. A validated approach includes:

- Reacting 5-methyl-1,2-oxazol-3-amine with bromoacetyl bromide in DMF to form the acetamide intermediate.

- Subsequent nucleophilic substitution with 1H-indole-3-thiol under basic conditions (e.g., NaH in DMF at 35°C for 8 hours).

- Side reactions (e.g., oxidation of the sulfanyl group) are minimized by using inert atmospheres (N₂/Ar) and avoiding prolonged exposure to light .

Key Optimization Parameters:

| Condition | Impact on Yield/Purity |

|---|---|

| Temperature (35°C) | Prevents thermal degradation of the oxazole ring |

| Reaction Time (8 h) | Balances conversion vs. by-product formation |

| Solvent (DMF) | Enhances solubility of polar intermediates |

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of indole (δ 7.0–7.5 ppm), oxazole (δ 6.2–6.5 ppm), and acetamide (δ 2.1–2.3 ppm for CH₃) protons .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]⁺ = 330.12) and detects impurities.

- HPLC-PDA: Quantifies purity (>95% recommended for biological assays) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can molecular docking and in vitro assays elucidate the compound’s mechanism of action against enzyme targets?

Methodological Answer:

- Docking Workflow:

- Target Selection: Prioritize enzymes like thymidylate synthase (TS) or dihydrofolate reductase (DHFR) based on structural homology with related indole-oxazole derivatives .

- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on the sulfanyl-acetamide moiety’s interactions with catalytic residues.

- Validation: Compare binding scores (e.g., ΔG ≤ -8 kcal/mol) with known inhibitors (e.g., 5-fluorouracil for TS).

- In Vitro Assays:

- TS Inhibition: Measure IC₅₀ via spectrophotometric monitoring of dUMP conversion to dTMP .

- Cellular Efficacy: Use MTT assays in cancer cell lines (e.g., HCT-116) to correlate enzyme inhibition with cytotoxicity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to improve bioactivity?

Methodological Answer:

-

Core Modifications:

Substituent Biological Impact Indole C5 halogenation Enhances hydrophobic interactions with enzyme pockets Oxazole N-methylation Reduces metabolic degradation -

Synthetic Steps:

- Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups).

- Assess changes in IC₅₀ against TS/DHFR and logP values (e.g., ClogP < 3 for improved solubility) .

Q. How can crystallographic data resolve contradictions in proposed binding modes?

Methodological Answer:

- SHELX Refinement:

- Contradiction Resolution:

Q. What experimental designs address discrepancies in reported biological activity across studies?

Methodological Answer:

-

Variables to Control:

Factor Impact Cell Line Passaging Genetic drift alters target expression Assay pH (7.4 vs. 6.5) Affects compound ionization and membrane permeability -

Statistical Approaches:

- Use ANOVA with post-hoc tests to compare IC₅₀ values across labs.

- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. Table 1: Comparative Synthetic Yields Under Varied Conditions

| Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional | DMF | NaH | 65 | 92 |

| Microwave-Assisted | DMF | None | 88 | 96 |

| Room-Temperature | Ethanol | K₂CO₃ | 45 | 85 |

| Data extrapolated from , and 21. |

Q. Table 2: Hypothetical Enzyme Inhibition Profile

| Target | IC₅₀ (µM) | Selectivity Index (vs. DHFR) |

|---|---|---|

| Thymidylate Synthase | 0.45 | 12.3 |

| Dihydrofolate Reductase | 5.6 | 1.0 |

| Based on and analogous compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.